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Compound of Interest

Compound Name: H-8 dihydrochloride

Cat. No.: B1672587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

H-8 dihydrochloride is a cell-permeable and ATP-competitive inhibitor of cyclic nucleotide-

dependent protein kinases. This guide provides a comparative analysis of its cross-reactivity

with other kinases, supported by experimental data, to aid researchers in its application and in

the development of more selective kinase inhibitors.

Quantitative Analysis of Kinase Inhibition
The inhibitory activity of H-8 dihydrochloride has been quantified against several key protein

kinases. The data, presented in the tables below, highlight its potency and selectivity profile.

Table 1: Inhibition Constants (Ki) of H-8 Dihydrochloride Against a Panel of Kinases

Kinase Ki (µM)

cGMP-dependent Protein Kinase (PKG) 0.48[1]

cAMP-dependent Protein Kinase (PKA) 1.2[1]

Protein Kinase C (PKC) 15[1]

Myosin Light Chain Kinase (MLCK) 68[1]

Table 2: IC50 Values of H-8 Dihydrochloride Against Cyclin-Dependent Kinases
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Kinase IC50 (µM)

Cyclin H/Cdk7 6.2[1]

Cyclin C/Cdk8 47[1]

Table 3: Broader Kinase Selectivity Profile of H-8 Dihydrochloride

The following table summarizes the percentage of remaining activity of a panel of kinases in

the presence of 10 µM H-8 dihydrochloride. This provides a broader overview of its cross-

reactivity.

Kinase % Activity Remaining at 10 µM

AMPK 19

Aurora B 79

Data in this table is sourced from the International Centre for Kinase Profiling.[2]

Experimental Protocols
The determination of the inhibition constants (Ki) for H-8 dihydrochloride against PKA, PKG,

PKC, and MLCK was conducted as described by Hidaka et al. (1984). The following is a

detailed description of the probable methodology based on their publication and standard

kinase assay procedures.

Kinase Activity Assay (General Protocol)

The kinase activity is determined by measuring the incorporation of 32P from [γ-32P]ATP into a

specific substrate.

Reaction Mixture: The standard reaction mixture (200 µL) contains:

Tris-HCl buffer (pH 7.5)

Magnesium acetate
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[γ-32P]ATP

Specific kinase substrate (e.g., histone H1 for PKA, casein for PKC)

The respective protein kinase

Varying concentrations of H-8 dihydrochloride or vehicle (control)

Incubation: The reaction is initiated by the addition of [γ-32P]ATP and incubated at 30°C for a

specified time (e.g., 5-10 minutes).

Termination: The reaction is stopped by the addition of trichloroacetic acid.

Measurement of 32P Incorporation: The phosphorylated substrate is separated from the

unreacted [γ-32P]ATP by filtration through a membrane filter. The radioactivity retained on

the filter is then quantified using a liquid scintillation counter.

Determination of Ki: The inhibition constant (Ki) is determined by Dixon plot analysis, which

involves plotting the reciprocal of the reaction velocity against the inhibitor concentration at

different substrate (ATP) concentrations. The inhibition by H-8 dihydrochloride was found to

be competitive with respect to ATP.[1]

Enzyme Preparations (Probable Sources based on Hidaka et al., 1984):

cAMP-dependent Protein Kinase (PKA): Purified from bovine heart.

cGMP-dependent Protein Kinase (PKG): Purified from bovine lung.

Ca2+-phospholipid-dependent Protein Kinase (PKC): Purified from rat brain.

Myosin Light Chain Kinase (MLCK): Purified from chicken gizzard.

Signaling Pathway Diagrams
To visualize the context in which H-8 dihydrochloride exerts its effects, the following diagrams

illustrate the signaling pathways of its primary targets.
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Caption: PKA Signaling Pathway and Inhibition by H-8.
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Caption: PKG Signaling Pathway and Inhibition by H-8.
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Caption: PKC Signaling Pathway and Inhibition by H-8.
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Caption: MLCK Signaling Pathway and Inhibition by H-8.

Conclusion
H-8 dihydrochloride is a valuable tool for studying cyclic nucleotide-dependent signaling

pathways due to its potent inhibition of PKA and PKG. However, researchers should be aware

of its cross-reactivity with other kinases, particularly PKC and, to a lesser extent, MLCK, Cdk7,

and Cdk8, especially at higher concentrations. The provided data and experimental context aim

to facilitate the informed use of H-8 dihydrochloride in research and to guide the development

of next-generation kinase inhibitors with improved selectivity profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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